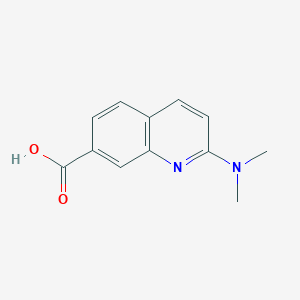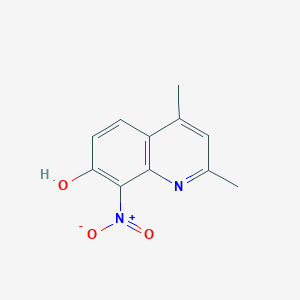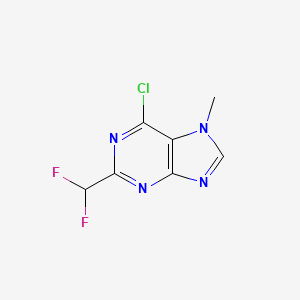
6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine is a fluorinated purine derivative. Purines are a class of organic compounds that play a crucial role in various biological processes. The incorporation of fluorine atoms into purine structures can significantly alter their physicochemical properties, making them valuable in medicinal chemistry and other scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . Another approach involves the use of organometallic reagents, such as the reaction of 6-chloro-2-iodopurine with CF3ZnBr and CuI to achieve selective trifluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique biological properties.
Chemical Biology: The compound serves as a tool for studying biological processes and interactions.
Industrial Chemistry: It is used in the synthesis of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 6-Chloro-2-fluoropurine
- 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine
Uniqueness
6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct physicochemical and biological properties.
特性
分子式 |
C7H5ClF2N4 |
|---|---|
分子量 |
218.59 g/mol |
IUPAC名 |
6-chloro-2-(difluoromethyl)-7-methylpurine |
InChI |
InChI=1S/C7H5ClF2N4/c1-14-2-11-6-3(14)4(8)12-7(13-6)5(9)10/h2,5H,1H3 |
InChIキー |
SNMWNHWHEFQMJX-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


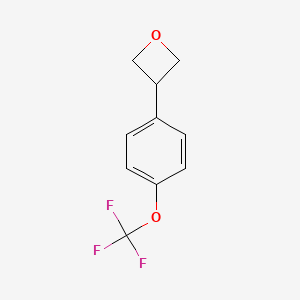

![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)
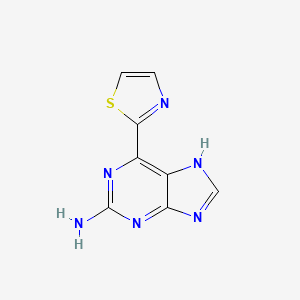
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)

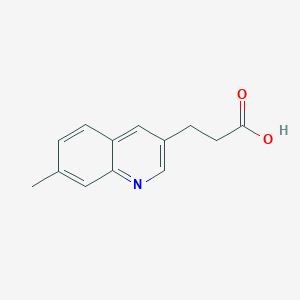

![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)


